molecular formula C6H13N3O2 B1526583 2-(Aminomethyl)morpholine-4-carboxamide CAS No. 1248727-03-8

2-(Aminomethyl)morpholine-4-carboxamide

Cat. No.: B1526583
CAS No.: 1248727-03-8
M. Wt: 159.19 g/mol
InChI Key: FMZBNXNMFBACBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(Aminomethyl)morpholine-4-carboxamide” is a chemical compound with the molecular formula C6H13N3O2 . It is also known as "N-(2-aminoethyl)morpholine-4-carboxamide" .


Synthesis Analysis

The synthesis of morpholines and their carbonyl-containing analogs can be achieved from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A specific synthesis method for “this compound” involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C6H13N3O2/c8-1-2-9-7 (11)10-3-5-12-6-4-10/h1-6,8H2, (H,9,11) .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 159.19 . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Modifications

One notable application involves the use of sulfinamides as amine protecting groups for the conversion of amino alcohols into morpholines, demonstrating an efficient methodology for the synthesis of protected morpholines, which could be liberated to morpholine hydrochloride salts. This process has shown usefulness in the formal synthesis of pharmaceuticals, such as the antidepressant drug (S,S)-reboxetine (Fritz, Mumtaz, Yar, McGarrigle, & Aggarwal, 2011).

Biological Activity and Medical Research

Research has also focused on the synthesis of morpholine derivatives for potential medical applications. For instance, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide and related compounds have been synthesized and found to possess distinct effective inhibition on the proliferation of cancer cell lines, indicating potential antitumor activities (Lu, Zhou, Xu, Yue, Ji, Zheng, & Jin, 2017).

Catalysis and Organic Transformations

The compound has also been implicated in catalysis and organic transformations. For example, active manganese promoted a novel, totally regioselective transformation of aromatic N-4-methoxyphenylaziridine 2-carboxamides into 2-aminoamides, demonstrating the versatility of morpholine-derived compounds in facilitating specific organic reactions (Concellón, Rodríguez‐Solla, del Amo, & Díaz, 2010).

Green Chemistry and Sustainable Processes

Research into green synthetic methods for producing morpholine derivatives, such as 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine, highlights an interest in developing rapid and environmentally friendly synthesis processes for compounds with inhibited tumor necrosis factor alpha and nitric oxide (Lei, Wang, Xiong, & Lan, 2017).

Molecular Design for Drug Discovery

The design and synthesis of morpholine derivatives have been extensively studied for their biological activities, including as sympathomimetic, analgesic, antioxidant, anti-inflammatory, and anti-dyslipidemic agents. These compounds demonstrate a broad range of potentially beneficial effects for drug discovery and development (Rekka & Kourounakis, 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes, and providing appropriate exhaust ventilation at places where dust is formed .

Properties

IUPAC Name

2-(aminomethyl)morpholine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O2/c7-3-5-4-9(6(8)10)1-2-11-5/h5H,1-4,7H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZBNXNMFBACBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248727-03-8
Record name 2-(aminomethyl)morpholine-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Aminomethyl)morpholine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
2-(Aminomethyl)morpholine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
2-(Aminomethyl)morpholine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
2-(Aminomethyl)morpholine-4-carboxamide
Reactant of Route 5
2-(Aminomethyl)morpholine-4-carboxamide
Reactant of Route 6
2-(Aminomethyl)morpholine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.